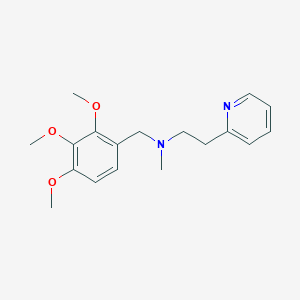METHANONE](/img/structure/B247337.png)
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidinyl ring, which is further connected to an azepane ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-piperidone, followed by the cyclization of the resulting intermediate with a suitable reagent to form the azepane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the final product with high purity.
化学反应分析
Types of Reactions
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidinyl and azepane rings provide structural stability and influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane
- 1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane
- 1-[1-(4-Chlorobenzoyl)-4-piperidinyl]azepane
Uniqueness
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is unique due to the presence of the fluorine atom in the benzoyl group, which significantly affects its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications.
属性
分子式 |
C18H25FN2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
[4-(azepan-1-yl)piperidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)21-13-9-17(10-14-21)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-14H2 |
InChI 键 |
XDUDVNDBPKIHHX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine](/img/structure/B247272.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
